molecular formula C12H11NO2S B15331726 Benzyl thiophen-2-ylcarbamate

Benzyl thiophen-2-ylcarbamate

Cat. No.: B15331726
M. Wt: 233.29 g/mol
InChI Key: GZZHLJMVBXKNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl thiophen-2-ylcarbamate is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl thiophen-2-ylcarbamate typically involves the reaction of thiophene derivatives with benzyl isocyanate. One common method is the condensation reaction where thiophene-2-carboxylic acid is first converted to its acid chloride, which then reacts with benzylamine to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: Benzyl thiophen-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or nitro groups .

Scientific Research Applications

Benzyl thiophen-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl thiophen-2-ylcarbamate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups that confer distinct chemical and biological properties. Its carbamate group allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

benzyl N-thiophen-2-ylcarbamate

InChI

InChI=1S/C12H11NO2S/c14-12(13-11-7-4-8-16-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)

InChI Key

GZZHLJMVBXKNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.